Daidzein-4'-glucoside

Beschreibung

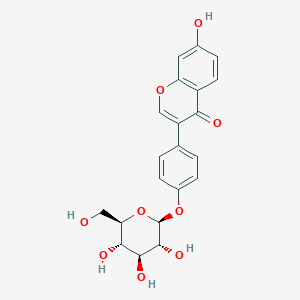

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20O9 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI-Schlüssel |

FIENOOOOPYEDMI-QNDFHXLGSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Daidzein-4'-Glucoside: A Technical Guide to Natural Sources and Isolation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein-4'-glucoside, also known as daidzin, is a prominent isoflavone glycoside naturally occurring in a variety of leguminous plants. As a phytoestrogen, it has garnered significant attention within the scientific community for its potential therapeutic applications, including the management of menopausal symptoms, prevention of hormone-dependent cancers, and promotion of cardiovascular health. In its glycosidic form, this compound exhibits increased water solubility and stability compared to its aglycone form, daidzein. Following ingestion, gut microbiota hydrolyze this compound into daidzein, which is then absorbed and exerts its biological effects. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its concentration in various plants, and detailed methodologies for its isolation and purification.

Natural Sources of this compound

The primary dietary sources of this compound are soybeans (Glycine max) and soy-based products. However, it is also found in other legumes such as kudzu (Pueraria lobata) and red clover (Trifolium pratense). The concentration of this compound can vary significantly depending on the plant species, variety, growing conditions, and processing methods.

Quantitative Data on this compound Content

The following table summarizes the concentration of this compound (daidzin) in various natural sources, as determined by High-Performance Liquid Chromatography (HPLC).

| Natural Source | Plant Part | Daidzin Concentration (mg/g dry weight unless otherwise noted) | Reference(s) |

| Pueraria lobata (Kudzu) | Root | 3.6 | |

| Pueraria lobata (Kudzu) | Root | 1.0302 | |

| Pueraria lobata (Kudzu) | Root | 0.4103 mg/g (of water extract) | [1] |

| Pueraria lobata (Kudzu) | Stem | 0.032 | |

| Pueraria lobata (Kudzu) | Leaf | 0.05 | |

| Pueraria lobata (Kudzu) | Leaf | 0.698 | |

| Glycine max (Soybean) | Seed | Varies widely among genotypes | [2] |

| Trifolium pratense (Red Clover) | Above-ground parts | Varies with season | [3] |

Note: The concentration of isoflavones can be influenced by genetic and environmental factors.

Isolation and Purification of this compound

The isolation of this compound from plant matrices typically involves solvent extraction followed by various chromatographic purification steps. The selection of the appropriate methodology depends on the starting material and the desired purity of the final product.

General Experimental Protocol for Isoflavone Extraction

This protocol provides a general framework for the extraction of isoflavones, including this compound, from leguminous plant material.

-

Sample Preparation:

-

The plant material (e.g., dried and powdered roots, leaves, or seeds) is first defatted to remove lipids that may interfere with subsequent extraction steps. This is commonly achieved by extraction with a non-polar solvent such as n-hexane.

-

-

Extraction:

-

The defatted plant material is then extracted with a polar solvent to solubilize the isoflavone glycosides. Commonly used solvents include aqueous ethanol (70-80%) or methanol.

-

The extraction can be performed at room temperature with constant agitation or at elevated temperatures (e.g., 50-60°C) to enhance efficiency.[4]

-

Techniques such as ultrasonic-assisted extraction can be employed to improve the extraction yield and reduce extraction time.

-

-

Solvent Partitioning (Optional):

-

The crude extract is concentrated under reduced pressure to remove the extraction solvent.

-

The resulting aqueous residue can be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate the isoflavones from more polar or less polar impurities.

-

-

Purification:

-

The crude isoflavone extract is subjected to chromatographic techniques for purification.

-

Column Chromatography: Alumina or silica gel column chromatography can be used for initial purification.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common method for the final purification and quantification of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, such as acetic or formic acid) is typically used.

-

Centrifugal Partition Chromatography (CPC): This technique is effective for the preparative-scale isolation of polar compounds like isoflavone glycosides from complex mixtures.[5]

-

Detailed Protocol: Isolation of Daidzin from Pueraria lobata (Kudzu) Root

This protocol is adapted from methodologies described for the isolation of isoflavones from kudzu root.[5]

-

Extraction:

-

Dried and powdered kudzu root is extracted with 70% ethanol in an ultrasonic bath at 50°C for 20 minutes. The process is repeated, and the extracts are combined.

-

-

Concentration:

-

The ethanol is removed from the combined extracts using a rotary evaporator under reduced pressure to yield a concentrated aqueous extract.

-

-

Chromatographic Purification:

-

The concentrated extract is subjected to preparative RP-HPLC.

-

Column: A Hypersil ODS-2 column (or equivalent C18 column) is used.

-

Mobile Phase: A gradient of methanol and water is employed. For example, a gradient starting from 25% methanol and increasing to 50% methanol over a set time period.

-

Detection: The eluent is monitored by a UV detector at 250 nm.

-

Fractions containing daidzin are collected, pooled, and concentrated to yield the purified compound. The identity and purity of the isolated daidzin can be confirmed by spectroscopic methods such as mass spectrometry and NMR.[5]

-

Experimental Workflows and Signaling Pathways

Visualization of Methodologies

Visual representations of the experimental workflows and relevant signaling pathways can aid in understanding the complex processes involved in the study of this compound.

Daidzein and Estrogen Receptor Signaling

Upon hydrolysis to its aglycone form, daidzein, the compound can interact with estrogen receptors (ERα and ERβ), thereby modulating downstream signaling pathways. This interaction is central to its potential health benefits.

Conclusion

This compound is a valuable natural compound with significant potential in the fields of nutrition and medicine. Understanding its natural distribution and mastering the techniques for its efficient isolation are crucial for advancing research and development in these areas. The methodologies outlined in this guide provide a solid foundation for scientists and researchers to extract and purify this compound for further investigation into its biological activities and therapeutic applications. The continued exploration of this and other isoflavones holds promise for the development of novel functional foods and pharmaceuticals.

References

- 1. Frontiers | Daidzein is the in vivo active compound of Puerariae Lobatae Radix water extract for muscarinic receptor-3 inhibition against overactive bladder [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of puerarin, daidzein and rutin in Pueraria lobata (Wild.) Ohwi by capillary electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Isoflavone Glucosides in Legumes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoflavonoids, a class of phenolic compounds predominantly found in legumes, are of significant interest due to their roles in plant defense, symbiotic nitrogen fixation, and their potential benefits to human health as phytoestrogens. The biosynthesis of their storage forms, isoflavone glucosides, is a complex, multi-step process originating from the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its key enzymes, regulatory mechanisms, and quantitative aspects. Detailed experimental protocols for the analysis and functional characterization of this pathway are provided, along with visual representations of the biochemical and experimental workflows to support advanced research and development.

Introduction

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. They are synthesized almost exclusively by members of the Fabaceae (legume) family. In plants, they function as signaling molecules to attract symbiotic rhizobia for nitrogen fixation and as phytoalexins in defense against pathogens. For human health, isoflavones like genistein and daidzein are recognized for their estrogen-like properties and potential roles in mitigating risks of hormone-related cancers, osteoporosis, and cardiovascular diseases.

In plant tissues, isoflavones are typically stored as inactive glucoside conjugates, which increases their solubility and stability. The glucosides, such as daidzin and genistin, accumulate in vacuoles and serve as a readily available pool of isoflavone aglycones. This guide details the enzymatic cascade responsible for the synthesis of these vital compounds.

The Core Biosynthesis Pathway

The synthesis of isoflavone glucosides is a well-investigated pathway that can be divided into three major phases:

-

The General Phenylpropanoid Pathway: Conversion of L-phenylalanine to the flavonoid precursor, p-coumaroyl-CoA.

-

The Isoflavonoid Branch: Synthesis of the core isoflavone aglycones (e.g., daidzein and genistein).

-

Glycosylation: Attachment of a glucose moiety to the isoflavone aglycone.

General Phenylpropanoid Pathway

This initial phase is common to the biosynthesis of many phenolic compounds.[1] It involves three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[1]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway.[1]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[1]

-

4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA, the substrate for the next phase.[1]

The Isoflavonoid-Specific Branch

This branch channels intermediates from the general flavonoid pathway toward the unique isoflavonoid skeleton.

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Chalcone Reductase (CHR): Unique to legumes, CHR acts in concert with CHS to reduce the polyketide intermediate, leading to the formation of isoliquiritigenin (a 6'-deoxychalcone). This step is crucial for the synthesis of 5-deoxyisoflavonoids like daidzein.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of chalcones into flavanones. Legumes possess type II CHIs, which can utilize both naringenin chalcone (to form naringenin) and isoliquiritigenin (to form liquiritigenin).[3]

-

Isoflavone Synthase (IFS): This is the key, rate-limiting enzyme that defines the isoflavonoid branch. IFS, a cytochrome P450 enzyme, catalyzes an unusual aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[4]

-

2-Hydroxyisoflavanone Dehydratase (HID): HID catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone aglycone, such as genistein (from naringenin) or daidzein (from liquiritigenin).[5]

Formation of Isoflavone Glucosides

The final step involves the glycosylation of the isoflavone aglycones, which is critical for their storage and transport.

-

Isoflavone 7-O-glucosyltransferase (IF7GT): This enzyme, a member of the UDP-glycosyltransferase (UGT) family, specifically transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of the isoflavone aglycone.[6] This reaction produces isoflavone 7-O-β-D-glucosides like daidzin and genistin.[6] These glucosides can be further modified, for example by malonylation, for long-term storage in the vacuole.

Visualization of Biosynthesis Pathway

The following diagram illustrates the enzymatic steps from L-phenylalanine to the core isoflavone glucosides, daidzin and genistin.

Caption: The core biosynthesis pathway of isoflavone glucosides in legumes.

Quantitative Data

The efficiency and output of the isoflavone biosynthesis pathway are governed by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for several enzymes in the pathway, primarily from soybean (Glycine max) and other model plants. These values are essential for metabolic modeling and engineering efforts.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Reference(s) |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 64 - 71 | - | - | - | [7] |

| C4H | Glycine max | trans-Cinnamic acid | 2.74 - 6.44 | 0.13 - 56.38 nmol/min/mg | - | - | [1][8] |

| 4CL | Populus trichocarpa x deltoides | 4-Coumaric acid | 16 | 13.5 pkat/µg | - | - | [9] |

| CHI (Type II) | Lotus japonicus | Isoliquiritigenin | 1.5 | 1.1 µkat/mg | - | - | [10] |

| IF7GT | Glycine max | Genistein | 3.6 | - | 0.74 | 2.06 x 10⁵ | [6] |

| IF7GT | Glycine max | Daidzein | 20.2 | - | 5.89 | 2.91 x 10⁵ | [11] |

Note: Vmax units vary by study and are provided as reported. kcat and catalytic efficiency are the most reliable measures for comparing enzyme performance.[12][13]

Isoflavone Content in Legumes

The concentration of isoflavones varies significantly by species, cultivar, and environmental conditions. Soybean is the most prominent source.

| Legume | Total Isoflavones (mg/100g fresh weight) | Major Isoflavones | Reference(s) |

| Soybean (Glycine max) | 55.1 - 758.4 | Daidzin, Genistin, Malonylglucosides | [14] |

| Chickpea (Cicer arietinum) | ~0.1 - 0.7 | Biochanin A, Formononetin | [15] |

| Lentil (Lens culinaris) | > 0.1 | Daidzein, Genistein | [16] |

| Faba Bean (Vicia faba) | ~0.1 | - | [16] |

Experimental Protocols

Investigating the isoflavone pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.

Protocol 1: Quantification of Isoflavones by HPLC

This protocol outlines a standard method for extracting and quantifying isoflavone glucosides and aglycones from soybean seed or tissue.

Objective: To determine the concentration of 12 common isoflavone forms.

Methodology:

-

Sample Preparation:

-

Lyophilize and grind 100 mg of legume tissue to a fine powder.

-

Add 5 mL of 80% methanol (HPLC grade).

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[10][17]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[18]

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[18]

-

Gradient Elution: A linear gradient from 10% B to 35% B over 50-60 minutes is typically effective for separating all 12 forms (daidzin, glycitin, genistin, and their respective malonylated, acetylated, and aglycone forms).[17][18]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 35°C.[17]

-

Detection: UV detector at 260 nm.[18]

-

-

Quantification:

-

Prepare a standard curve for each isoflavone of interest (daidzin, genistin, daidzein, genistein, etc.) using certified reference standards.

-

Calculate concentrations in the sample by comparing peak areas to the standard curves.

-

Caption: Experimental workflow for HPLC-based quantification of isoflavones.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of key biosynthetic genes (e.g., CHS, IFS) to understand their regulation.

Objective: To measure the relative expression of target genes.

Methodology:

-

RNA Isolation:

-

Extract total RNA from ~100 mg of fresh or frozen legume tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

Treat with DNase I to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[19]

-

-

Primer Design and Validation:

-

Design primers specific to the target genes (PAL, CHS, IFS, etc.) and a stable reference gene (e.g., Actin or UKN1 in soybean).[20] Primers should span an intron where possible to differentiate between cDNA and gDNA amplification.

-

Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.[21]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

-

Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20]

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the quantification cycle (Cq) values.

-

Determine the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene.

-

Protocol 3: Functional Gene Silencing using RNAi

RNA interference (RNAi) is used to downregulate the expression of a specific gene (e.g., IFS) to confirm its function in the pathway.

Objective: To silence IFS expression and observe the effect on isoflavone accumulation.

Methodology:

-

RNAi Vector Construction:

-

Design an inverted repeat (hairpin) construct targeting a unique 200-400 bp region of the IFS gene.

-

Clone this hairpin construct into a binary vector suitable for plant transformation (e.g., under the control of the CaMV 35S promoter).

-

-

Agrobacterium-mediated Transformation:

-

Verification of Silencing:

-

Grow the transgenic roots or plants alongside controls transformed with an empty vector.

-

Confirm the downregulation of the target IFS gene using qRT-PCR (Protocol 2).

-

-

Metabolite Analysis:

-

Extract and analyze isoflavones from the silenced and control tissues using HPLC (Protocol 1).

-

A successful silencing experiment will show a significant reduction in isoflavone levels (e.g., >95% reduction) and potentially an accumulation of the precursor substrate (e.g., naringenin or liquiritigenin).[9][22]

-

Conclusion

The biosynthesis of isoflavone glucosides in legumes is a highly regulated and compartmentalized process, beginning with primary metabolism and culminating in the storage of specialized secondary metabolites. The pathway's key enzymes, particularly the legume-specific Isoflavone Synthase, represent critical control points for metabolic engineering. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers aiming to understand, analyze, and manipulate this important biosynthetic pathway for applications in agriculture, nutrition, and drug development.

References

- 1. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of chalcone synthase, a key enzyme for isoflavonoid biosynthesis in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 9. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cluster of Genes Encodes the Two Types of Chalcone Isomerase Involved in the Biosynthesis of General Flavonoids and Legume-Specific 5-Deoxy(iso)flavonoids in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a Highly Specific Isoflavone 7-O-glucosyltransferase in the soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification and kinetic properties of chalcone-flavanone isomerase from soya bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Nomenclature and Core Distinctions of Daidzein-4'-glucoside and Daidzin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the nomenclature, structural differences, and comparative biological activities of two prominent glucosides of the isoflavone daidzein: daidzein-4'-O-glucoside and daidzin (daidzein-7-O-glucoside). This document provides a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development, featuring detailed data summaries, experimental methodologies, and visual representations of key signaling pathways.

Introduction: Unraveling the Nomenclature of Daidzein Glucosides

Daidzein, a well-studied isoflavone predominantly found in soybeans and other leguminous plants, exists in nature primarily in its glycosylated forms. The attachment of a glucose molecule to the daidzein aglycone enhances its water solubility and stability. The specific position of this glycosidic bond significantly influences the compound's bioavailability and biological activity. This guide focuses on the two most common O-glucosides:

-

Daidzin (Daidzein-7-O-glucoside): This is the most prevalent and well-researched glucoside of daidzein. The glucose moiety is attached to the hydroxyl group at the 7th position of the daidzein structure.

-

Daidzein-4'-O-glucoside: In this isomer, the glucose molecule is linked to the hydroxyl group at the 4' position of the daidzein molecule.

Clarity in nomenclature is paramount for accurate scientific communication and research. The following table provides a comprehensive overview of the chemical identifiers for both compounds.

Comparative Physicochemical and Pharmacokinetic Properties

The positional difference of the glucoside linkage between daidzin and daidzein-4'-glucoside imparts distinct physicochemical and pharmacokinetic characteristics. These differences are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which ultimately dictate their therapeutic potential.

| Property | Daidzein-4'-O-glucoside | Daidzin (Daidzein-7-O-glucoside) | Reference |

| Molecular Formula | C₂₁H₂₀O₉ | C₂₁H₂₀O₉ | [1][2] |

| Molecular Weight | 416.38 g/mol | 416.38 g/mol | [1][2] |

| CAS Number | 58970-69-7 | 552-66-9 | [1][2] |

| Solubility | Information not readily available, but glycosylation generally increases water solubility compared to the aglycone. | Soluble in DMSO and DMF (~30 mg/mL) and ethanol (~2.5 mg/mL). Sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2). | [3] |

| Bioavailability | Ingestion of daidzein in its glucoside form generally results in higher bioavailability than consuming the aglycone form. However, specific comparative data for the 4'-O-glucoside is limited. | The systemic bioavailability (AUC) and maximal plasma concentration (Cmax) of daidzein after administration of daidzin were found to be 3-6 times greater than after the ingestion of the daidzein aglycone. | [3][4][5] |

Comparative Biological Activities

While both glucosides are hydrolyzed in the gut to release the active aglycone, daidzein, emerging evidence suggests that the initial glycosidic form may influence the compound's interaction with cellular targets and its overall biological effect.

Anti-inflammatory Activity

Both daidzin and its aglycone, daidzein, have demonstrated significant anti-inflammatory properties. Studies have shown their ability to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

A comparative study on LPS-stimulated RAW264.7 macrophages revealed the following:[6][7]

| Parameter | Daidzin (50 µM) | Daidzein (50 µM) |

| NO Production Inhibition | Significant reduction | Significant reduction |

| IL-6 Release Inhibition | Significant reduction | Significant reduction |

| TNF-α Release Inhibition | No significant effect | Moderate suppression at 100 µM |

| COX-2 Expression | Down-regulated | Down-regulated |

| iNOS Expression | Down-regulated | Down-regulated |

| p38 MAPK Phosphorylation | Reduced | Reduced |

| ERK MAPK Phosphorylation | Reduced | Reduced |

| JNK MAPK Phosphorylation | Mild, not significant decrease | Mild, not significant decrease |

| IKKα/β Phosphorylation | No significant effect | Inhibited |

| IκBα Phosphorylation | No significant effect | Inhibited |

| p65 NF-κB Phosphorylation | Reduced | Inhibited |

| p65 Nuclear Translocation | Inhibited | Inhibited |

These findings suggest that while both compounds exhibit anti-inflammatory effects, daidzein appears to have a broader inhibitory action on the NF-κB pathway compared to daidzin.[6][7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for daidzin and daidzein in modulating inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced oral bioavailability of daidzein by self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

Daidzein-4'-glucoside: An In-Depth Technical Guide to In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other leguminous plants, has garnered significant attention for its diverse pharmacological properties. In its natural state, daidzein often exists as a glycoside, meaning it is attached to a sugar molecule. One such form is Daidzein-4'-glucoside, where a glucose molecule is attached at the 4'-hydroxyl position. While much of the existing research focuses on the aglycone form (daidzein), understanding the biological activity of its glycosidic counterparts is crucial, as glycosylation significantly impacts bioavailability, solubility, and metabolic fate.

This technical guide provides a comprehensive overview of the in vitro biological activity of this compound. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to support further research and development. It is important to note that the biological effects observed for daidzein glucosides in vitro can sometimes be attributed to the activity of the aglycone, daidzein, following enzymatic deglycosylation by cellular enzymes. Therefore, this guide will cover the direct activities of this compound where data is available, and also the well-documented activities of its aglycone, daidzein, which becomes the active molecule upon cellular uptake and metabolism.

Quantitative Data Summary

The biological activities of this compound and its aglycone, Daidzein, have been quantified in various in vitro assays. The following tables summarize key findings, providing a comparative look at their potency in antioxidant and cytotoxic activities.

Table 1: Antioxidant Activity of Daidzein-4'-O-β-D-glucoside

| Assay Type | Activity Metric | IC50 Value (μM) | Source |

| DPPH Free-Radical Scavenging | 50% Inhibitory Concentration | 55 | [1] |

| Superoxide-Radical Scavenging | 50% Inhibitory Concentration | 770 | [1] |

The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals present.

Table 2: Cytotoxic and Anti-proliferative Activity of Daidzein (Aglycone)

| Cell Line | Cancer Type | Activity Metric | IC50 Value (μM) | Exposure Time | Source |

| MCF-7 | Breast Cancer | 50% Inhibitory Concentration | 50 | 72 h | [2] |

| BEL-7402 | Hepatocellular Carcinoma | 50% Inhibitory Concentration | 59.7 ± 8.1 | 48 h | [3] |

| SKOV3 | Ovarian Cancer | 50% Inhibitory Concentration | 20 | Not Specified | [4] |

| 143B | Osteosarcoma | 50% Inhibitory Concentration | ~100 | 48 h | [5] |

| U2OS | Osteosarcoma | 50% Inhibitory Concentration | ~150 | 48 h | [5] |

| LoVo | Colon Cancer | Growth Inhibition | >10 | 2-5 days | [6] |

Note: Daidzein has shown biphasic effects in some cell lines, stimulating growth at very low concentrations and inhibiting it at higher concentrations[6].

Key Biological Activities and Signaling Pathways

Antioxidant Activity

This compound has demonstrated direct free-radical scavenging capabilities. Studies show it can neutralize both DPPH and superoxide radicals, indicating its potential to mitigate oxidative stress at a cellular level[1][7]. This activity is significant as oxidative stress is a key pathological factor in numerous chronic diseases.

Anti-inflammatory Effects

While specific data on the 4'-glucoside is limited, the aglycone daidzein is a potent anti-inflammatory agent. It has been shown to suppress the production of pro-inflammatory mediators in various cell types. In macrophage cell lines like RAW264.7, daidzein inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[8][9]. This action is primarily mediated through the inhibition of key inflammatory signaling pathways.

One of the central mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. Daidzein can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes[8]. Additionally, daidzein has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, partially suppressing the phosphorylation of p38 and ERK, which are also involved in the inflammatory response[8].

Anti-Cancer Activity

The aglycone, daidzein, exhibits significant anti-cancer properties in vitro across a range of cancer cell lines, including breast, ovarian, and liver cancer[2][3][4]. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

In human breast cancer cells (MCF-7), daidzein was found to induce apoptosis through the intrinsic mitochondrial pathway. This involves an increase in the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and a shift in the balance of Bcl-2 family proteins[2][10]. Specifically, daidzein upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3/7, culminating in apoptosis[2][10].

Neuroprotective Effects

Daidzein has demonstrated neuroprotective capabilities in various in vitro models of neuronal damage. In cultured rat cortical neurons, daidzein was shown to decrease cell death induced by oxygen-glucose deprivation, a model for ischemic stroke[11]. One of the underlying mechanisms for this neuroprotection is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ)[11]. Furthermore, daidzein can activate signaling pathways like PI3K/Akt/mTOR and promote the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function[12][13].

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of common protocols used to assess the in vitro biological activities of isoflavones like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction.

-

Protocol Summary:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 500 μM).

-

Prepare serial dilutions of this compound in ethanol.

-

In a 96-well plate or cuvette, add the sample solution followed by the DPPH solution. A positive control like Vitamin C should be used.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated relative to a control without the sample. The IC50 value is determined from a dose-response curve[1].

-

Cytotoxicity: MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol Summary:

-

Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Daidzein) and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a plate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells[2][3].

-

Protein Expression: Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol Summary:

-

Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-ERK, total ERK).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin or GAPDH[3][8].

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.

-

Protocol Summary:

-

Treat cells with the compound as required.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently-labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[2][3].

-

Conclusion

The in vitro biological profile of this compound is emerging, with initial studies confirming its direct antioxidant properties. However, a significant portion of its potential cellular activity is likely realized through its conversion to the aglycone, daidzein. Daidzein itself is a multi-faceted compound that demonstrates potent anti-inflammatory, anti-cancer, and neuroprotective effects by modulating key signaling pathways such as NF-κB, MAPK, and the intrinsic mitochondrial apoptosis pathway.

For professionals in research and drug development, this compound represents a promising molecule. Its enhanced solubility compared to its aglycone may offer formulation advantages. Future in vitro research should focus on directly comparing the activity of the glucoside versus the aglycone in various cell models, and on elucidating the rate and extent of its intracellular deglycosylation to better understand its mechanisms of action. This guide provides the foundational data and methodologies to support these future investigations.

References

- 1. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis [PeerJ] [peerj.com]

- 6. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of xylooligosaccharides of daidzein and their anti-oxidant and anti-allergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifaceted Interaction of Daidzein-4'-Glucoside with Estrogen Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daidzein-4'-glucoside, a prominent isoflavone glycoside found in soy and other legumes, exerts its biological effects primarily through its aglycone metabolite, daidzein. Following ingestion, this compound undergoes hydrolysis by intestinal microflora, releasing daidzein, which is then absorbed into circulation. Daidzein acts as a selective estrogen receptor modulator (SERM), exhibiting a preferential binding affinity for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). This differential affinity underpins its diverse, tissue-specific, and dose-dependent estrogenic and anti-estrogenic activities. This technical guide delineates the mechanism of action of this compound on estrogen receptors, with a focus on the activity of its bioactive metabolite, daidzein. It provides a comprehensive overview of its receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Introduction: The Journey from Glucoside to Bioactive Aglycone

This compound, in its native form, is largely biologically inactive in terms of direct estrogen receptor interaction. Its journey to bioactivity begins in the gastrointestinal tract.

-

Metabolic Activation: Intestinal β-glucosidases, produced by the gut microbiota, cleave the glucose moiety from this compound, liberating the aglycone, daidzein.[1]

-

Absorption and Systemic Availability: Daidzein is subsequently absorbed and circulates in the bloodstream, where it can interact with estrogen receptors in various target tissues.[1]

Due to this metabolic prerequisite, the mechanism of action of this compound on estrogen receptors is fundamentally the mechanism of action of daidzein.

Estrogen Receptor Binding Affinity and Selectivity

Daidzein's interaction with estrogen receptors is characterized by its notable preference for ERβ. This selectivity is a key determinant of its physiological effects.

Quantitative Binding Affinity Data

The binding affinity of daidzein to ERα and ERβ has been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature. It is important to note that direct experimental binding data for this compound is scarce, as it is the aglycone that is predominantly studied.

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| Daidzein | ERα | Relative Binding Affinity (RBA %) | 0.003 | [2] |

| ERβ | Relative Binding Affinity (RBA %) | 0.02 | [2] | |

| ERα | IC50 (nM) | ~1110 | [3] | |

| ERβ | IC50 (nM) | - | ||

| ERα | Binding Free Energy (kcal/mol) | -9.4 | [4] | |

| 17β-Estradiol | ERα | Relative Binding Affinity (RBA %) | 100 | [2] |

| ERβ | Relative Binding Affinity (RBA %) | 100 | [2] | |

| ERα | Binding Free Energy (kcal/mol) | -8.9 | [4] |

Table 1: Competitive Binding Affinity of Daidzein and 17β-Estradiol to Estrogen Receptors. RBA values are relative to 17β-estradiol (set at 100%). A lower RBA indicates weaker binding. IC50 is the concentration of the ligand that displaces 50% of a radiolabeled ligand. Binding free energy is a computational measure of the strength of the interaction.

| Compound | Receptor | Ki (µM) | Mode of Inhibition | Reference |

| Daidzein | Estrogen Sulfation | 1.64 (E1-S), 0.48 (E2-S) | Non-competitive | [5] |

| Estrogen Glucuronidation | 7.31 (E2-G) | Non-competitive | [5] |

Table 2: Inhibition Constants (Ki) of Daidzein for Estrogen Conjugating Enzymes. These values indicate daidzein's potential to modulate estrogen metabolism, an indirect mechanism of influencing estrogen signaling.

Receptor Subtype Selectivity

Daidzein consistently demonstrates a higher binding affinity for ERβ compared to ERα.[5] This preferential binding is significant because ERα and ERβ often mediate different, and sometimes opposing, physiological effects. ERα is predominantly associated with proliferative effects in tissues like the breast and uterus, while ERβ is often linked to anti-proliferative and pro-apoptotic activities. The five-fold increased affinity of daidzein for ERβ over ERα is a cornerstone of its SERM profile.[5]

Downstream Signaling Pathways

Upon binding to estrogen receptors, daidzein can modulate both genomic and non-genomic signaling pathways, leading to a cascade of cellular responses.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the regulation of gene expression.

Caption: Genomic signaling pathway of daidzein via estrogen receptors.

Non-Genomic Signaling: PI3K/Akt Pathway

Daidzein can also initiate rapid, non-genomic signaling cascades, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

References

- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Daidzein Glucosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein and its corresponding glucoside, daidzin, are prominent isoflavones primarily found in soybeans and other legumes.[1][2] As phytoestrogens, their structural similarity to mammalian estrogen has drawn significant research interest.[3][4] Upon ingestion, daidzein glucosides are hydrolyzed by intestinal enzymes into the aglycone daidzein, which can be further metabolized into compounds like equol.[1][5][6] Beyond their hormonal activities, these molecules exhibit potent antioxidant and anti-inflammatory effects, positioning them as promising candidates for the development of therapeutics for a range of chronic diseases.[1][3][4][7] This guide provides an in-depth analysis of these properties, focusing on the underlying molecular mechanisms, quantitative data from in vitro studies, and detailed experimental protocols.

Antioxidant Properties of Daidzein Glucosides

The antioxidant capacity of daidzein and its glucosides is a key aspect of their protective effects against oxidative stress, a pathological process implicated in numerous diseases.[1] Their mechanism of action is twofold: direct neutralization of free radicals and modulation of endogenous antioxidant defense systems.

Mechanism of Action

Daidzein glucosides exert their antioxidant effects through two primary pathways:

-

Direct Radical Scavenging: These isoflavones can directly donate a hydrogen atom to neutralize highly reactive free radicals, such as those derived from oxygen (ROS) and nitrogen (RNS), thereby terminating damaging chain reactions.[1][8] This activity is fundamental to preventing oxidative damage to cellular components like lipids, proteins, and DNA.

-

Upregulation of Endogenous Antioxidant Enzymes: Daidzein and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by compounds like daidzein, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as catalase (CAT), superoxide dismutase (SOD), and heme oxygenase-1 (HO-1).[5][9][12][13]

Quantitative Antioxidant Activity Data

The antioxidant potential of daidzein glucosides has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | IC50 (µg/mL) | Source |

| Daidzein 4'-O-β-D-glucoside | DPPH Radical Scavenging | 11.2 | [14] |

| Daidzein 7-O-β-D-glucoside | DPPH Radical Scavenging | 15.6 | [14] |

| Daidzein 4'-O-β-D-glucoside | Superoxide Radical Scavenging | 23.4 | [14] |

Note: Lower IC50 values indicate higher antioxidant activity.

Signaling Pathway: Nrf2 Activation

The diagram below illustrates the activation of the Nrf2 antioxidant pathway by daidzein, leading to the transcription of protective enzymes.

References

- 1. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 2. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. The antioxidant activity of daidzein metabolites, Odesmethylangol...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]

- 12. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of β-Maltooligosaccharides of Glycitein and Daidzein and their Anti-Oxidant and Anti-Allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Daidzein-4'-O-glucoside and Its Isomers in Plant Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoflavonoids are a class of secondary metabolites crucial to the defense mechanisms of leguminous plants, particularly soybean (Glycine max). Among these, daidzein and its glycosylated forms, such as daidzein-4'-O-glucoside and its more prevalent isomer daidzein-7-O-glucoside (daidzin), play a pivotal role as phytoalexins and phytoanticipins. This technical guide provides an in-depth analysis of the biosynthesis of daidzein glucosides, their accumulation in response to biotic stressors, the signaling pathways governing their activity, and detailed experimental protocols for their quantification. The information is intended to support research into plant defense mechanisms and the development of novel therapeutic agents inspired by these natural compounds.

Introduction: The Chemical Arsenal of Plants

Plants have evolved sophisticated chemical defense systems to counteract threats from pathogens and herbivores. A key strategy is the production and storage of antimicrobial and anti-feedant compounds. Isoflavones, primarily found in the Fabaceae family, are a major component of this chemical arsenal. Daidzein, a prominent isoflavone, is often stored in an inactive, water-soluble glucoside form. While daidzein-4'-O-glucoside is a known natural product, the most extensively studied isomer in the context of plant defense is daidzein-7-O-glucoside, commonly known as daidzin. These glucosides serve as pre-formed defense compounds (phytoanticipins) that can be rapidly activated upon attack. This guide will focus on the role of these daidzein glucosides in plant defense, with a primary emphasis on the well-documented daidzin.

Biosynthesis of Daidzein Glucosides

The biosynthesis of daidzein glucosides is an extension of the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone core, which is then glycosylated.

The key steps are as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL).

-

Isoflavonoid Branch: Chalcone synthase (CHS) and chalcone reductase (CHR) catalyze the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form isoliquiritigenin.

-

Core Isoflavone Synthesis: Chalcone isomerase (CHI) converts isoliquiritigenin to liquiritigenin. The key step in isoflavone synthesis is the aryl migration reaction catalyzed by isoflavone synthase (IFS), which converts liquiritigenin to 2,7,4'-trihydroxyisoflavanone.

-

Daidzein Formation: 2-hydroxyisoflavanone dehydratase (HID) then removes a water molecule to form the stable isoflavone, daidzein[1].

-

Glucosylation: The final step involves the attachment of a glucose molecule to the daidzein backbone. This reaction is catalyzed by UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT), which transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of daidzein to form daidzin (daidzein-7-O-glucoside)[2][3][4]. Other glucosyltransferases may be responsible for the formation of daidzein-4'-O-glucoside.

-

Further Modification: Daidzin can be further modified, for example, by malonylation to form 6″-O-malonyldaidzin, which is another common storage form in soybean tissues.

Role in Plant Defense Mechanisms

Daidzein glucosides function as phytoanticipins, which are pre-formed defense compounds stored in plant tissues, primarily in the vacuoles. Their role in defense is activated through a two-component system involving their hydrolysis to the more biologically active aglycone, daidzein.

Defense Against Pathogens

Upon pathogen attack, such as by the oomycete Phytophthora sojae, the plant's defense system is activated. This involves the release of daidzin from the vacuole and its subsequent hydrolysis by β-glucosidases, which may be released from the plant cell wall or are present in the cytoplasm[5][6]. The resulting daidzein can then be converted into more potent antimicrobial compounds, such as the pterocarpan phytoalexin, glyceollin[7].

Pathogen recognition, through either pathogen-associated molecular patterns (PAMPs) or effector proteins, triggers a signaling cascade that leads to the activation of defense responses. This includes the upregulation of genes involved in the isoflavonoid biosynthesis pathway and the activation of β-glucosidases.

Defense Against Herbivores

Herbivory also induces the accumulation of daidzein and its glucosides in soybean leaves. For instance, feeding by the common cutworm (Spodoptera litura) leads to a significant increase in the levels of daidzin, daidzein, and other related isoflavonoids. This suggests that these compounds act as anti-feedants or toxins to deter herbivores. The accumulation of daidzein in response to herbivory can directly inhibit larval growth[8].

Quantitative Data on Daidzein Glucoside Accumulation

The accumulation of daidzein glucosides is a dynamic process that varies depending on the plant tissue, the nature of the stress, and the plant's genotype.

Table 1: Isoflavone Concentration in Resistant vs. Susceptible Soybean Germplasms

This table summarizes the basal levels of daidzin and related isoflavonoids in soybean germplasms classified as resistant or susceptible to Phytophthora sojae. Resistant germplasms exhibit significantly higher constitutive levels of these defense-related compounds.

| Compound | Susceptible Germplasm (µg g⁻¹) | Resistant Germplasm (µg g⁻¹) | Percent Increase in Resistant |

| Daidzin | Data not specified | Data not specified | +43.97% |

| 6″-O-malonyldaidzin | Data not specified | Data not specified | +43.35% |

| Genistin | Data not specified | Data not specified | +43.34% |

| 6″-O-malonylgenistin | Data not specified | Data not specified | +33.04% |

| Genistein | Data not specified | Data not specified | +5.99% |

| 6″-O-acetylgenistin | Data not specified | Data not specified | +5.48% |

| Total Isoflavonoids | 1850.24 | 2504.29 | +35.35% |

Source: Adapted from "Phytophthora sojae Resistance in Soybean: Isoflavonoids as Weapons"[8][9]. Note: The original source provides percentage increases without specifying the absolute concentrations for each compound, except for the total.

Table 2: Accumulation of Daidzin and Daidzein in Soybean Leaves After Herbivory

This table presents the quantitative changes in daidzin and daidzein concentrations in soybean leaves 24 hours after feeding by Spodoptera litura larvae.

| Compound | Control (nmol g⁻¹ FW) | S. litura Infested (nmol g⁻¹ FW) | Fold Change |

| Daidzin | 12.8 ± 2.1 | 48.2 ± 8.5 | 3.77 |

| Daidzein | 1.9 ± 0.5 | 11.5 ± 2.3 | 6.05 |

Source: Adapted from Murakami et al. (2014), "Insect-Induced Daidzein, Formononetin and Their Conjugates in Soybean Leaves".[2][8][10]

Experimental Protocols

Accurate quantification of daidzein glucosides is essential for studying their role in plant defense. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.

Extraction of Isoflavones from Plant Tissue

This protocol provides a general method for the extraction of isoflavones from soybean leaf tissue.

-

Sample Preparation: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare an 80% aqueous methanol solution.

-

Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of the extraction solvent.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Quantification of Daidzin and Daidzein

This protocol outlines a standard HPLC method for the separation and quantification of daidzin and daidzein.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 10-30% B

-

5-20 min: 30-60% B

-

20-22 min: 60-90% B

-

22-25 min: 90% B (hold)

-

25-26 min: 90-10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a calibration curve using authentic standards of daidzin and daidzein of known concentrations. Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

Conclusion and Future Directions

Daidzein-4'-O-glucoside and its isomers, particularly daidzin, are integral components of the sophisticated defense systems of soybeans and other legumes. Their role as phytoanticipins, stored in an inactive form and rapidly deployed upon attack, highlights the efficiency of plant chemical defenses. A thorough understanding of the biosynthesis, regulation, and mode of action of these compounds is crucial for developing strategies to enhance crop resilience.

For drug development professionals, the signaling pathways and enzymatic processes involved in the activation of daidzein offer intriguing targets. The ability of daidzein and its derivatives to modulate cellular processes suggests their potential as lead compounds for new therapeutic agents. Future research should focus on:

-

Elucidating the specific signaling pathways that differentiate the response to various pathogens and herbivores, leading to tailored isoflavonoid profiles.

-

Identifying and characterizing the full spectrum of glucosyltransferases and β-glucosidases involved in daidzein glucoside metabolism and their regulation.

-

Investigating the synergistic effects of daidzein glucosides with other defense compounds in planta.

By continuing to unravel the complexities of plant defense mechanisms, we can pave the way for innovative solutions in both agriculture and medicine.

References

- 1. Pseudomonas syringae type III effector HopZ1 targets a host enzyme to suppress isoflavone biosynthesis and promote infection in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavone 7-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Characterization of a Novel Hyperthermophilic GH1 β-Glucosidase from Acidilobus sp. and Its Application in the Hydrolysis of Soybean Isoflavone Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Phytophthora sojae Resistance in Soybean: Isoflavonoids as Weapons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Expanding Frontier of Phytoestrogens: A Technical Guide to Novel Daidzein Glycosides

For Researchers, Scientists, and Drug Development Professionals

The isoflavone daidzein, a prominent phytoestrogen found in soybeans and other legumes, has long been a subject of intense scientific scrutiny for its potential health benefits. However, the focus is increasingly shifting towards its glycosidic forms, which can exhibit altered bioavailability, stability, and even enhanced biological activities. This technical guide provides an in-depth exploration of recently discovered novel daidzein glycosides, offering a comprehensive overview of their characterization, biological effects, and the experimental protocols utilized in their investigation.

Newly Discovered Daidzein Glycosides: A Snapshot

Recent research has led to the identification and synthesis of several novel daidzein glycosides with promising pharmacological profiles. These discoveries open up new avenues for the development of therapeutic agents with improved efficacy.

Daidzein Galactosides: Enhancing Anti-Allergic and Skin-Whitening Properties

Two novel galactosides of daidzein, daidzein 4'-β-galactoside and daidzein 7-β-galactoside , have been synthesized enzymatically.[1] These compounds have demonstrated superior biological activities compared to their parent aglycone, daidzein.

Acylated Daidzein Glycosides: Targeting Bone Health

From fermented soybeans, a new acylated isoflavone glycoside, daidzein 7-O-beta-(6''-O-succinyl)-D-glucoside , has been isolated.[2] This compound has shown significant potential in the prevention of bone loss.

8-Hydroxydaidzein Diglucosides: Novel Derivatives with Enhanced Stability

Enzymatic glycosylation of 8-hydroxydaidzein, a metabolite of daidzein, has yielded two novel diglucosides: 8-hydroxydaidzein-7-O-α-glucopyranosyl-(1→4)-O-α-glucopyranoside and 8-hydroxydaidzein-7,4'-di-O-α-glucopyranoside .[3] These derivatives exhibit increased stability, a crucial factor for their potential pharmaceutical application.

Quantitative Bioactivity Data

The biological efficacy of these novel daidzein glycosides has been quantified in various assays. The following tables summarize the key findings, providing a clear comparison of their activities.

| Compound | Biological Activity | Assay | IC50 / Effect | Reference |

| Daidzein | Anti-allergic | Histamine release from rat peritoneal mast cells | 280 µM | [1] |

| Daidzein 4'-β-galactoside | Anti-allergic | Histamine release from rat peritoneal mast cells | 190 µM | [1] |

| Daidzein 7-β-galactoside | Anti-allergic | Histamine release from rat peritoneal mast cells | 150 µM | [1] |

| Daidzein | Tyrosinase Inhibition | Mushroom tyrosinase activity | 392 µM | [1] |

| Daidzein 7-β-glucoside | Tyrosinase Inhibition | Mushroom tyrosinase activity | 250 µM | [1] |

| Daidzein 7-β-gentiobioside | Tyrosinase Inhibition | Mushroom tyrosinase activity | 180 µM | [1] |

| Daidzein 4'-β-galactoside | Tyrosinase Inhibition | Mushroom tyrosinase activity | 210 µM | [1] |

| Daidzein 7-β-galactoside | Tyrosinase Inhibition | Mushroom tyrosinase activity | 160 µM | [1] |

Table 1: Anti-allergic and Tyrosinase Inhibitory Activities of Novel Daidzein Galactosides.

| Compound | Animal Model | Dosage | Effect on Bone Mineral Density (BMD) | Reference |

| Daidzein 7-O-beta-(6''-O-succinyl)-D-glucoside | Ovariectomized rats | 50 mg/kg/day | Prevented bone loss as effectively as daidzin | [2] |

Table 2: Effect of Novel Acylated Daidzein Glycoside on Bone Health.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel daidzein glycosides exert their effects is crucial for their targeted therapeutic development.

Anti-Allergic Activity: Mast Cell Stabilization

The anti-allergic effects of daidzein galactosides are attributed to their ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.[1] This process is primarily initiated by the cross-linking of IgE receptors on the mast cell surface, which triggers a downstream signaling cascade. While the precise pathway for the novel galactosides is under investigation, it is hypothesized to involve the inhibition of key signaling molecules like phospholipase C gamma (PLCγ) and the subsequent reduction in intracellular calcium mobilization, a critical step for degranulation.

Tyrosinase Inhibition: A Key to Skin Whitening

The depigmenting effect of daidzein glycosides stems from their ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[1] Tyrosinase inhibitors can act through competitive, non-competitive, or mixed-type inhibition mechanisms.

Prevention of Bone Loss: Modulating Osteoblast and Osteoclast Activity

Daidzein and its glycosides are known to influence bone metabolism by promoting the activity of bone-forming osteoblasts and inhibiting the activity of bone-resorbing osteoclasts. The novel daidzein 7-O-beta-(6''-O-succinyl)-D-glucoside is thought to exert its bone-protective effects through similar mechanisms, likely involving the RANKL/NF-κB and BMP-2/Smads signaling pathways.[3][4]

Anti-inflammatory Activity of 8-Hydroxydaidzein Derivatives

The parent compound of the novel diglucosides, 8-hydroxydaidzein, exhibits potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and Nrf2.[5][6] It is highly probable that the novel glycosides retain these mechanisms of action.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. Below are summarized protocols for key experiments.

Enzymatic Synthesis of Daidzein Galactosides

Objective: To synthesize daidzein 4'-β-galactoside and daidzein 7-β-galactoside using a β-glucosidase.

Materials:

-

Daidzein

-

β-Glucosidase (from sweet almond)

-

Lactose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve daidzein and a molar excess of lactose in phosphate buffer (pH 7.0).

-

Add β-glucosidase to the solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 72 hours.

-

Stop the reaction by adding ethyl acetate and partitioning the mixture.

-

Separate the aqueous and organic layers. The glycosylated products will be in the aqueous layer.

-

Lyophilize the aqueous layer to obtain the crude product.

-

Purify the individual galactosides using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of chloroform-methanol).

-

Characterize the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMBC).

Mast Cell Degranulation Assay (Inhibition of Histamine Release)

Objective: To evaluate the anti-allergic activity of novel daidzein glycosides by measuring their ability to inhibit histamine release from mast cells.

Materials:

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA) antigen

-

Test compounds (novel daidzein glycosides)

-

Tyrode's buffer

-

o-Phthalaldehyde (OPT) for histamine fluorescence detection

-

Spectrofluorometer

Procedure:

-

Sensitize mast cells by incubating them with anti-DNP IgE overnight.

-

Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 10 minutes) at 37°C.

-

Induce degranulation by adding DNP-HSA antigen and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the samples on ice.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the histamine content using the OPT fluorometric method.

-

Lyse the cell pellets to determine the total histamine content.

-

Calculate the percentage of histamine release and the IC50 value for each compound.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of novel daidzein glycosides on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds (novel daidzein glycosides)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the L-tyrosine substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value for each compound.

In Vivo Model of Ovariectomy-Induced Bone Loss

Objective: To evaluate the in vivo efficacy of novel daidzein glycosides in preventing estrogen-deficiency-induced bone loss.

Materials:

-

Female Sprague-Dawley rats

-

Test compound (e.g., daidzein 7-O-beta-(6''-O-succinyl)-D-glucoside)

-

Vehicle for administration (e.g., corn oil)

-

Calcium-deficient diet

-

Dual-energy X-ray absorptiometry (DXA) scanner for BMD measurement

Procedure:

-

Perform bilateral ovariectomy (OVX) on the rats to induce an estrogen-deficient state. A sham-operated group should be included as a control.

-

After a recovery period, divide the OVX rats into treatment groups: vehicle control and test compound group(s).

-

Administer the test compound or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Maintain all rats on a calcium-deficient diet throughout the study period.

-

At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

-

Measure the bone mineral density (BMD) of the collected bones using a DXA scanner.

-

Analyze the data to compare the BMD between the different treatment groups.

Experimental and Logical Workflows

The discovery and characterization of novel daidzein glycosides follow a structured workflow, from initial synthesis or isolation to in-depth biological evaluation.

Conclusion

The discovery and characterization of novel daidzein glycosides represent a significant advancement in the field of phytoestrogen research. These new compounds exhibit enhanced biological activities and improved physicochemical properties compared to their parent aglycone. The detailed experimental protocols and an understanding of their mechanisms of action provided in this guide are intended to facilitate further research and development in this promising area. The continued exploration of these novel glycosides holds the potential to unlock new therapeutic strategies for a range of health conditions, from allergic and inflammatory disorders to bone diseases and skin hyperpigmentation.

References

- 1. Daidzin inhibits RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein promotes osteoblast proliferation and differentiation in OCT1 cells through stimulating the activation of BMP-2/Smads pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daidzein increases OPG/RANKL ratio and suppresses IL-6 in MG-63 osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]